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Compound of Interest

Compound Name: Tos-PEG14-OH

Cat. No.: B11938047 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tos-PEG14-OH is a heterobifunctional linker composed of a polyethylene glycol (PEG) chain

with 14 ethylene glycol units, terminated by a tosylate group at one end and a hydroxyl group

at the other. The tosyl group is an excellent leaving group, highly reactive with nucleophiles like

amines and thiols, making it ideal for bioconjugation.[1][2] The terminal hydroxyl group serves

as a versatile chemical handle that can be converted into other reactive functional groups.[3]

Precise characterization of these conjugates is critical to ensure purity, structural integrity, and

reactivity for subsequent conjugation steps in drug development and materials science. This

document provides detailed protocols for the analytical characterization of Tos-PEG14-OH
using Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass

Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-

Transform Infrared Spectroscopy (FTIR).

Overall Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of Tos-PEG14-
OH. The workflow ensures confirmation of identity, purity, and structural integrity.
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Caption: High-level workflow for the analytical characterization of Tos-PEG14-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for detailed structural elucidation

and purity assessment of PEG conjugates.[4] ¹H NMR is particularly useful for confirming the

presence of the tosyl group and the PEG backbone and for determining the degree of

substitution.[5]

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of the Tos-PEG14-OH conjugate in approximately 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key

parameters include an adequate number of scans for a good signal-to-noise ratio, a

relaxation delay of at least 5 seconds, and a spectral width covering the range of 0-10 ppm.
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Data Processing: Process the acquired Free Induction Decay (FID) using Fourier

transformation, followed by phase and baseline correction.

Analysis:

Integrate the characteristic peaks.

The aromatic protons of the tosyl group typically appear as two doublets around 7.5-7.8

ppm.

The methyl protons of the tosyl group appear as a singlet around 2.4 ppm.

The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG backbone resonate as a

large multiplet around 3.5-3.7 ppm.

The methylene protons adjacent to the tosylate group (-CH₂-OTs) appear around 4.1 ppm.

The terminal hydroxyl proton (-OH) signal can be variable but is often observed as a

triplet.

Quantitative Data Summary (¹H NMR)
Functional Group

Expected Chemical
Shift (δ, ppm)

Multiplicity
Integration
(Relative)

Tosyl Aromatic

Protons (Ar-H)
~7.8 and ~7.5 Doublet, Doublet 2H, 2H

PEG Backbone (-

CH₂CH₂O-)
~3.5 - 3.7 Multiplet ~56H (for n=14)

Methylene adjacent to

Tosyl (-CH₂OTs)
~4.1 Triplet 2H

Methylene adjacent to

Hydroxyl (-CH₂OH)
~3.4 Triplet 2H

Tosyl Methyl (-CH₃) ~2.4 Singlet 3H
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Liquid Chromatography-Mass Spectrometry (LC-
MS)
LC-MS is a cornerstone technique for determining the molecular weight and assessing the

heterogeneity of PEGylated molecules. It separates the sample components before they are

introduced into the mass spectrometer for mass-to-charge ratio (m/z) analysis.

Experimental Protocol: LC-MS
Sample Preparation: Prepare a stock solution of Tos-PEG14-OH in a suitable solvent (e.g.,

water/acetonitrile mixture) at a concentration of 1 mg/mL. Dilute further to 10-100 µg/mL for

injection.

LC Separation:

Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40-50 °C.

MS Detection:

Ionization Source: Electrospray Ionization (ESI), positive mode.

Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass

measurement.

Mass Range: Scan a range appropriate for the expected m/z values of the conjugate (e.g.,

m/z 400-2000).
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Post-Column Addition (Optional): To simplify complex spectra from multiply charged PEG

species, a charge-stripping agent like triethylamine (TEA) can be introduced post-column

at a low flow rate (e.g., 10 µL/min).

Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding

to the PEG polymer's heterogeneity, typically differing by 44 Da (the mass of one ethylene

glycol unit). Deconvolute the raw ESI spectrum to obtain the zero-charge mass spectrum,

which will show the average molecular weight of the conjugate.
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LC-MS Analysis Workflow
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Caption: Step-by-step workflow for LC-MS analysis of Tos-PEG14-OH.
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Quantitative Data Summary (MS)
Parameter Theoretical Value (for C₃₃H₅₀O₁₇S)

Monoisotopic Mass 754.2820 Da

Average Molecular Weight ~754.88 Da

Expected Adducts (ESI+) [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺

Mass of PEG repeat unit 44.0262 Da (C₂H₄O)

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the Tos-PEG14-OH conjugate and to separate it from

starting materials (PEG14-diol) or byproducts (di-tosylated PEG). Due to PEG's lack of a strong

UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged

Aerosol Detector (CAD) are often more suitable than UV alone.

Experimental Protocol: HPLC-ELSD/CAD
Sample Preparation: Prepare samples at a concentration of 1-5 mg/mL in the mobile phase.

HPLC System:

Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: Water.

Mobile Phase B: Acetonitrile.

Gradient: Start with a high aqueous concentration and gradually increase the organic

phase (e.g., 20% to 80% B over 20 minutes).

Flow Rate: 1.0 mL/min.

Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) or CAD.

Analysis: The chromatogram will show peaks for the main product (Tos-PEG14-OH),

unreacted PEG14-diol (earlier elution), and any di-tosylated byproduct (later elution). Purity
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is calculated based on the relative peak areas.

Quantitative Data Summary (HPLC)
Compound Expected Retention Time Purity Specification

PEG14-diol Shorter (more polar) < 5%

Tos-PEG14-OH Intermediate > 90%

Tos-PEG14-OTs Longer (less polar) < 5%

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional

groups in the conjugate, providing evidence of successful tosylation. The technique identifies

the characteristic vibrational frequencies of chemical bonds.

Experimental Protocol: FTIR-ATR
Sample Preparation: Place a small amount of the neat Tos-PEG14-OH sample (liquid or

solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4

cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Analysis: Identify the characteristic absorption bands for the tosyl and PEG groups. The

successful incorporation of the tosyl group is confirmed by the appearance of S=O and

aromatic C=C stretching bands.

Quantitative Data Summary (FTIR)
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Functional Group Bond Vibration
Characteristic
Wavenumber (cm⁻¹)

PEG Backbone C-O-C Stretch ~1100 (strong, characteristic)

PEG Backbone C-H Stretch ~2870

Terminal Alcohol O-H Stretch ~3400 (broad)

Tosyl Group S=O Asymmetric Stretch ~1350

Tosyl Group S=O Symmetric Stretch ~1175

Tosyl Group Aromatic C=C Stretch ~1600

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. precisepeg.com [precisepeg.com]

2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Comprehensive Analytical
Characterization of Tos-PEG14-OH Conjugates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11938047#analytical-techniques-for-
characterizing-tos-peg14-oh-conjugates]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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